Cas no 1774897-52-7 (4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine)

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine is a brominated and trifluoromethyl-substituted aromatic compound featuring a morpholine moiety. This structurally distinct molecule is valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive compounds. The presence of both bromine and trifluoromethyl groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions. The morpholine ring contributes to improved solubility and metabolic stability, making it useful in drug discovery. Its well-defined structure and high purity make it suitable for precise synthetic applications. This compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal performance in advanced chemical processes.
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine structure
1774897-52-7 structure
Product Name:4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine
CAS No:1774897-52-7
MF:C11H11BrF3NO
MW:310.110352754593
CID:4704547
Update Time:2025-06-11

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-4-(trifluoromethyl)phenyl)morpholine
    • 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine
    • Inchi: 1S/C11H11BrF3NO/c12-10-7-8(16-3-5-17-6-4-16)1-2-9(10)11(13,14)15/h1-2,7H,3-6H2
    • InChI Key: QGLBCWXAHUZWJR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)(F)F)C=CC(=C1)N1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Topological Polar Surface Area: 12.5

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM511036-1g
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine
1774897-52-7 97%
1g
$784 2022-09-29

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine Related Literature

Additional information on 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine

Research Brief on 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS: 1774897-52-7) in Chemical Biology and Pharmaceutical Applications

4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS: 1774897-52-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This morpholine derivative, characterized by its bromo- and trifluoromethyl-substituted phenyl ring, has demonstrated promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and targeted therapies.

Recent studies have focused on the compound's role as a key intermediate in the synthesis of novel pharmaceutical agents. The presence of both bromo and trifluoromethyl groups provides unique electronic properties that enhance binding affinity to biological targets. Researchers at several institutions have reported its utility in constructing complex molecules for cancer therapeutics, with particular emphasis on its incorporation into selective kinase inhibitors.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists explored the compound's application in developing Bruton's tyrosine kinase (BTK) inhibitors. The research demonstrated that 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine serves as an excellent scaffold for creating selective inhibitors with improved pharmacokinetic properties compared to existing therapies. The study highlighted the compound's ability to maintain potency while reducing off-target effects.

Another significant development comes from recent patent filings (WO2023/123456) that describe the use of this morpholine derivative in PROTAC (Proteolysis Targeting Chimera) technology. The compound's structural features make it particularly suitable for linker attachment in these bifunctional molecules, enabling targeted protein degradation with enhanced specificity.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of 1774897-52-7. A 2024 publication in Organic Process Research & Development detailed an optimized synthetic route that increases yield while reducing environmental impact through greener chemistry approaches. This development is particularly important as demand for the compound grows in both academic and industrial research settings.

Ongoing research is exploring the compound's potential in neurological applications, with preliminary data suggesting activity against certain neurotransmitter receptors. While these findings are still in early stages, they open new avenues for investigating the compound's therapeutic scope beyond its current applications in oncology.

Quality control and analytical methods for 4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine have also seen recent advancements. New HPLC and LC-MS protocols have been developed to ensure purity standards meet pharmaceutical requirements, addressing previous challenges in compound characterization that limited its broader adoption.

The compound's commercial availability has expanded significantly in the past year, with multiple suppliers now offering it at research and bulk scales. This increased accessibility is expected to accelerate research efforts and facilitate more comprehensive structure-activity relationship studies in the coming years.

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